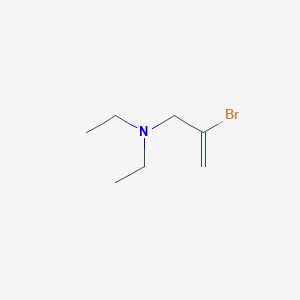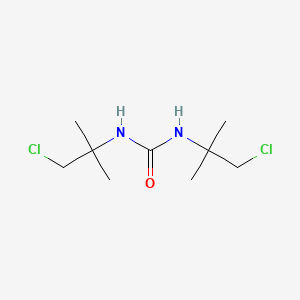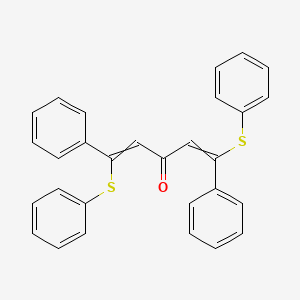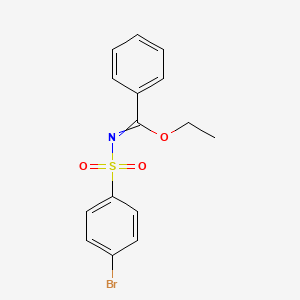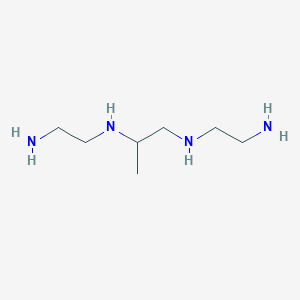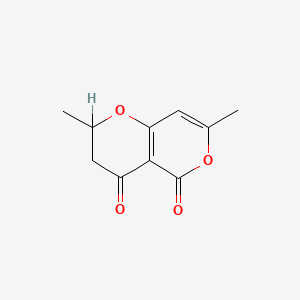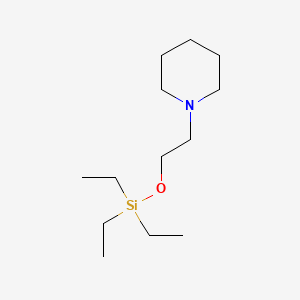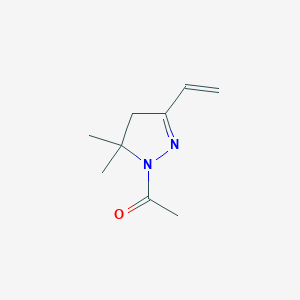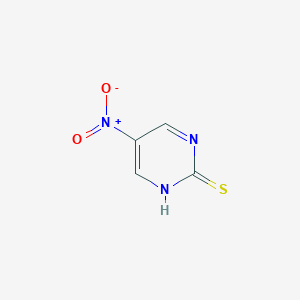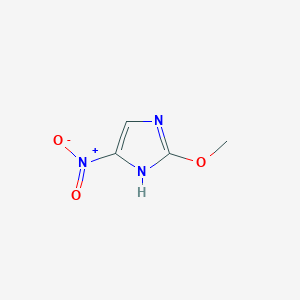
2-methoxy-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the fifth position on the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-nitro-1H-imidazole can be achieved through various methods. One common approach involves the nitration of 2-methoxyimidazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 2-methoxy-1,2-diaminoethane with a nitro-substituted aldehyde can lead to the formation of this compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can lead to the replacement of the methoxy group.
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-methoxy-5-amino-1H-imidazole.
Substitution: Formation of derivatives with different substituents replacing the methoxy group.
Oxidation: Formation of oxidized imidazole derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties. The nitro group is known to exhibit antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.
Medicine: Investigated for its potential use in pharmaceuticals. Imidazole derivatives are known for their therapeutic properties, including anti-inflammatory, antitumor, and antiviral activities.
Industry: Used in the development of agrochemicals and other industrial products. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-nitro-1H-imidazole is primarily attributed to the presence of the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These intermediates can cause damage to cellular components, leading to antimicrobial effects. The compound may also interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes.
Comparación Con Compuestos Similares
2-methoxy-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives, such as:
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. It shares the nitro group but differs in the substitution pattern on the imidazole ring.
Tinidazole: Another nitroimidazole with similar antimicrobial properties. It has a different substitution pattern compared to this compound.
Ornidazole: Used in the treatment of protozoal infections. It also contains a nitro group but has different substituents on the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the second position and the nitro group at the fifth position distinguishes it from other nitroimidazole derivatives and may contribute to its unique properties and applications.
Propiedades
Número CAS |
13369-89-6 |
|---|---|
Fórmula molecular |
C4H5N3O3 |
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
2-methoxy-5-nitro-1H-imidazole |
InChI |
InChI=1S/C4H5N3O3/c1-10-4-5-2-3(6-4)7(8)9/h2H,1H3,(H,5,6) |
Clave InChI |
LUGAJLFZDDUSIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


